molecular formula C15H9BrFNO2 B13084497 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

Cat. No.: B13084497
M. Wt: 334.14 g/mol
InChI Key: FEAWHBHSEFZKEM-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a bromine atom at the 5-position, a fluorophenyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-(4-fluorophenyl)-1H-indole, followed by carboxylation at the 3-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The carboxylation step often involves the use of carbon dioxide under high pressure and temperature conditions, or the use of carboxylating agents like carbon monoxide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

Scientific Research Applications

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-chlorophenyl)-1H-indole-3-carboxylic acid
  • 5-Bromo-2-(4-methylphenyl)-1H-indole-3-carboxylic acid
  • 5-Bromo-2-(4-nitrophenyl)-1H-indole-3-carboxylic acid

Uniqueness

5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C15H9BrFNO2

Molecular Weight

334.14 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C15H9BrFNO2/c16-9-3-6-12-11(7-9)13(15(19)20)14(18-12)8-1-4-10(17)5-2-8/h1-7,18H,(H,19,20)

InChI Key

FEAWHBHSEFZKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)Br)C(=O)O)F

Origin of Product

United States

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